molecular formula C15H18N4O2S B2817785 N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-2-carboxamide CAS No. 2380144-70-5

N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-2-carboxamide

Cat. No.: B2817785
CAS No.: 2380144-70-5
M. Wt: 318.4
InChI Key: DECJBKBLHYUEGI-UHFFFAOYSA-N
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Description

“N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-2-carboxamide” is a chemical compound with the molecular formula C15H18N4O2S and a molecular weight of 318.4. It is a derivative of thieno[3,2-d]pyrimidine , which is an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

Thieno[3,2-d]pyrimidin-4-ones, a class of compounds to which our compound belongs, can be synthesized by heating 3-amino-thiophene-2-carboxamides in formic acid . This reaction results in excellent yields (80-98%) . The IR spectra of the resulting compounds reveal the disappearance of NH2/NH bands of the precursor thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thieno[3,2-d]pyrimidine core. This core is a structural analog of purines, making it an attractive feature in the production of pharmaceutical drugs .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-ones can undergo various reactions. For instance, they can react with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides. These β-keto amides can then be cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Mechanism of Action

While specific information about the mechanism of action of “N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-2-carboxamide” is not available, thieno[3,2-d]pyrimidin-4-amines, a related class of compounds, have been found to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis .

Future Directions

Thienopyrimidine derivatives, including “N-(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-2-carboxamide”, hold promise in medicinal chemistry due to their diverse biological activities. Future research may focus on exploring their potential applications, particularly as inhibitors of various enzymes and pathways .

Properties

IUPAC Name

N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)oxane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c20-15(12-3-1-2-5-21-12)18-10-7-19(8-10)14-13-11(4-6-22-13)16-9-17-14/h4,6,9-10,12H,1-3,5,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECJBKBLHYUEGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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